

The Discovery and Characterization of GLPG2737: A Novel CFTR Modulator

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Compound of Interest

Compound Name: GLPG2737

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This technical guide provides an in-depth overview of the discovery, characterization, and clinical evaluation of **GLPG2737**, a novel small molecule modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed by Galapagos and AbbVie, **GLPG2737** has been investigated as a therapeutic agent for both cystic fibrosis (CF) and Autosomal Dominant Polycystic Kidney Disease (ADPKD). This document details the preclinical and clinical data, experimental methodologies, and the underlying mechanisms of action of **GLPG2737**.

Introduction to GLPG2737

GLPG2737 is a potent, orally bioavailable small molecule identified as a Type 2 corrector of the CFTR protein.^[1] In the context of cystic fibrosis, which is caused by mutations in the CFTR gene leading to a dysfunctional protein, correctors are designed to rescue the misfolded CFTR protein and facilitate its trafficking to the cell surface.^{[2][3]} **GLPG2737** was specifically developed to be a component of a triple combination therapy for CF patients with the F508del mutation, the most common CF-causing mutation.^{[1][4]} This mutation results in a CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation.^[2]

Interestingly, subsequent research revealed that **GLPG2737** also acts as an inhibitor of wild-type CFTR channel activity.^[5] This dual functionality has led to its investigation in Autosomal Dominant Polycystic Kidney Disease (ADPKD), a genetic disorder characterized by the growth

of numerous cysts in the kidneys.[6][7] The rationale for this investigation is that inhibiting CFTR-mediated chloride secretion could slow cyst growth.[6]

Discovery and Preclinical Characterization

The discovery of **GLPG2737** originated from a high-throughput screening (HTS) campaign aimed at identifying novel CFTR correctors.[4] The screening process and subsequent lead optimization focused on improving potency, efficacy, and pharmacokinetic properties.

In Vitro Efficacy

GLPG2737 demonstrated significant efficacy in various in vitro models of both cystic fibrosis and polycystic kidney disease. In CF models, its primary role is to increase the amount of functional F508del-CFTR at the cell surface. In ADPKD models, its inhibitory effect on CFTR is the key therapeutic mechanism.

Assay/Model	Cell Line	Parameter	GLPG2737 Concentration/Dose	Result	Reference
Cystic Fibrosis					
F508del-CFTR Correction	CFBE41o-cells expressing F508del-CFTR-HRP	EC50 (in combination with a C1 corrector)	Not specified	~18 nM	[8]
F508del-CFTR Correction	Human Bronchial Epithelial (HBE) cells (F508del/F508del)	EC50 (in combination with a potentiator)	Not specified	497 ± 189 nM	[8]
F508del-CFTR Correction	Human Bronchial Epithelial (HBE) cells (F508del/F508del)	EC50 (in combination with a C1 corrector and potentiator)	Not specified	18 ± 6 nM	[8]
CFTR Activity (Triple Combination)	Not specified	Increase in F508del CFTR activity	Not specified	8-fold increase	[4][9]
Polycystic Kidney Disease					
Chloride Flux Inhibition	mIMCD-3 cells	IC50	2.41 µM	-	[1][7]
Cyst Growth Inhibition (Wild-Type)	3D mIMCD-3 cell culture	IC50	2.36 µM	-	[1][7][10]

Cyst Growth							
Inhibition (Pkd1 knockout)	3D mIMCD-3 cell culture	IC50	2.5 µM	-			[1][7][10]
Forskolin-Induced Cyst Growth Prevention							
	Human ADPKD kidney cells	10 µM	40% prevention				[1][7][10]
Cyst Growth Inhibition							
	Metanephric Organ Cultures (MOCs)	10 µM	67% decrease in cyst area, 46% decrease in number of cysts				[1][10][11]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models were conducted to assess the drug-like properties of **GLPG2737**. The compound exhibited favorable characteristics, supporting its advancement into clinical development.

Species	Adminis- tration	Dose	Clearan- ce (CL)	Volume of Distribu- tion (Vss)	Oral Bioavail- ability (F)	Plasma Protein Binding (PPB)	Referen- ce
Rat	Intraveno- us (iv)	1 mg/kg	0.2 L/h/kg	0.474 L/kg	-	100% (rat), 99% (human)	[4][6]
Rat	Oral (po)	5 mg/kg	-	-	63.4%	-	[4][6]

Clinical Evaluation

GLPG2737 has been evaluated in Phase 1 and Phase 2 clinical trials for both cystic fibrosis and ADPKD.

Cystic Fibrosis: The PELICAN Trial (NCT03474042)

The PELICAN study was a Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy, safety, and tolerability of **GLPG2737** in adult CF patients homozygous for the F508del mutation who were on a stable treatment regimen of lumacaftor/ivacaftor (Orkambi®).[\[12\]](#)[\[13\]](#)[\[14\]](#)

Parameter	GLPG2737 (75 mg twice daily)	Placebo	p-value	Reference
Primary Endpoint				
Change from baseline in sweat chloride concentration at Day 28 (mmol/L)	-19.6 (least-squares mean difference)	-	0.0210	[12] [13]
Secondary Endpoint				
Absolute change from baseline in ppFEV1 at Day 28 (%)	3.4 (least-squares mean difference)	-	0.08	[13]
Safety				
Mild/moderate adverse events	71.4% of subjects	100% of subjects	-	[12]

The trial demonstrated that the addition of **GLPG2737** to lumacaftor/ivacaftor treatment resulted in a statistically significant reduction in sweat chloride concentration, a key biomarker of CFTR function.[\[12\]](#)[\[13\]](#)

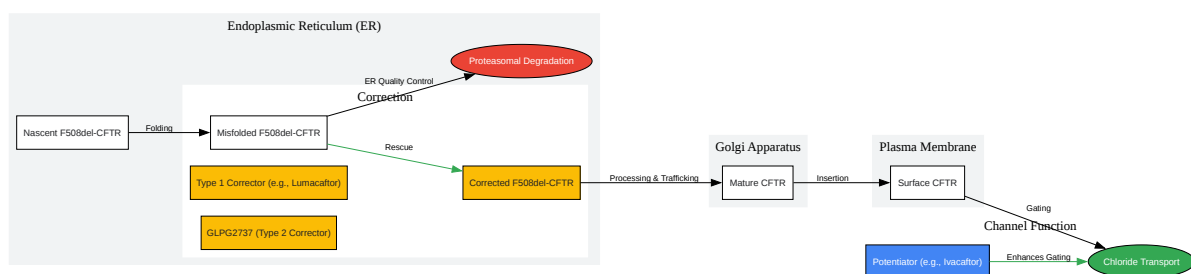
Autosomal Dominant Polycystic Kidney Disease: The MANGROVE Trial (NCT04578548)

The MANGROVE study was a Phase 2, randomized, double-blind, placebo-controlled trial to assess the efficacy, safety, and tolerability of a once-daily oral dose of **GLPG2737** in patients with rapidly progressing ADPKD.^{[15][16][17]} The primary objective was to evaluate the effect on the growth of total kidney volume over 52 weeks compared to placebo.^{[15][16]} However, the study was terminated early due to a lack of efficacy at the tested dose.^{[11][18]}

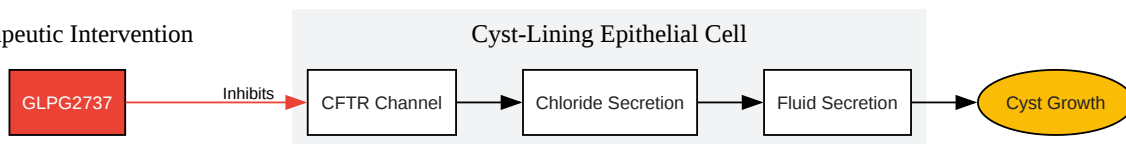
Mechanism of Action In Cystic Fibrosis: CFTR Correction

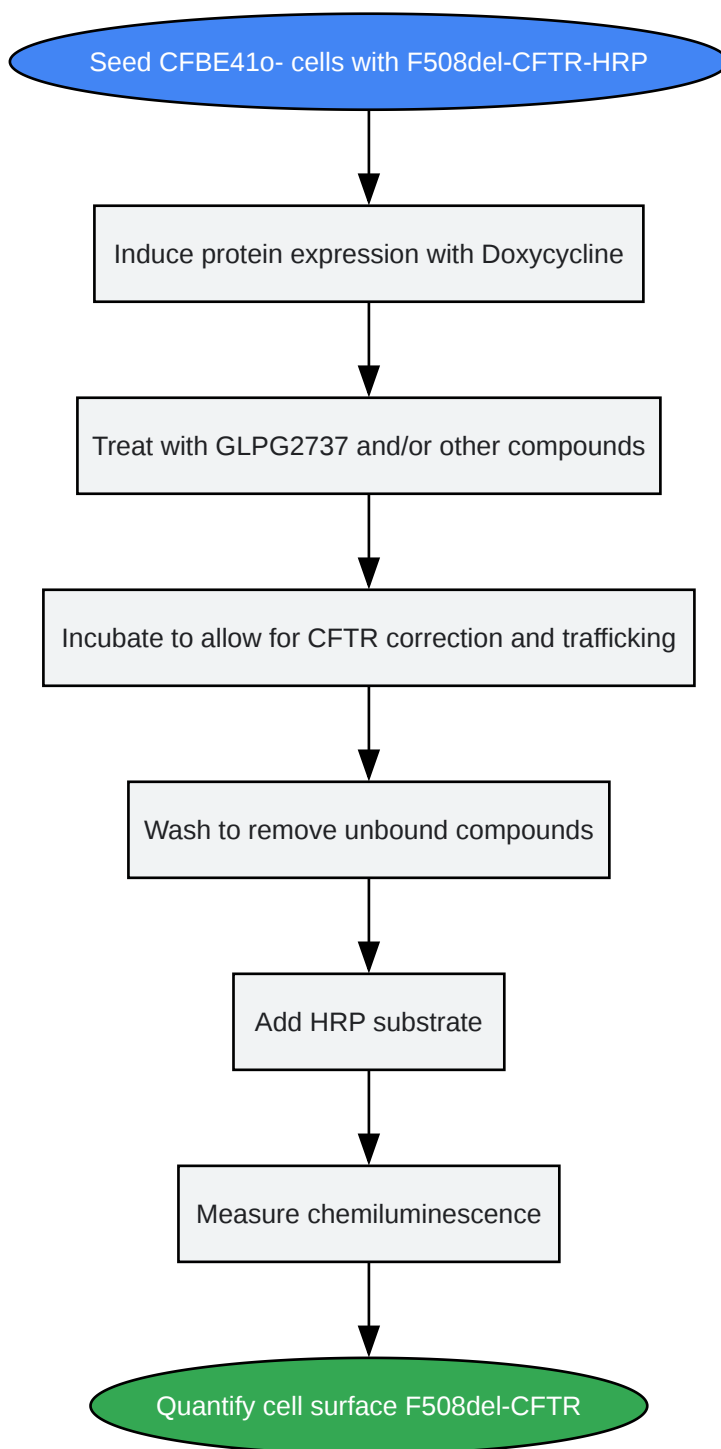
The primary mechanism of action of **GLPG2737** in cystic fibrosis is as a Type 2 CFTR corrector. The biosynthesis of the CFTR protein is a complex process involving folding and trafficking through the endoplasmic reticulum (ER) and Golgi apparatus to the plasma membrane.^{[2][19]} The F508del mutation disrupts this process, leading to the misfolded protein being recognized by the ER quality control system and targeted for degradation.^[2]

CFTR modulators, including correctors and potentiators, work synergistically to restore CFTR function.^{[20][21]} Type 1 correctors, like lumacaftor, and Type 2 correctors, such as **GLPG2737**, act on different aspects of the folding and trafficking process to increase the density of CFTR protein at the cell surface.^[20] Potentiators, like ivacaftor, then act on the CFTR channels at the cell surface to increase their open probability, thereby enhancing chloride transport.^{[21][22]}



Therapeutic Intervention





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